molecular formula C11H12ClN3O3 B13978205 2-Chloro-4-((4-oxocyclohexyl)amino)pyrimidine-5-carboxylic acid

2-Chloro-4-((4-oxocyclohexyl)amino)pyrimidine-5-carboxylic acid

Katalognummer: B13978205
Molekulargewicht: 269.68 g/mol
InChI-Schlüssel: DCFSBLGMNXPKLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chloro group and a carboxylic acid group, as well as an amino group attached to a cyclohexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and carboxylic acid groups. The amino group is then introduced through a nucleophilic substitution reaction with 4-oxocyclohexanone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group in the cyclohexanone moiety to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-aminopyrimidine-5-carboxylic acid: Similar structure but lacks the cyclohexanone moiety.

    4-[(4-Oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid is unique due to the presence of both the chloro group and the cyclohexanone moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H12ClN3O3

Molekulargewicht

269.68 g/mol

IUPAC-Name

2-chloro-4-[(4-oxocyclohexyl)amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H12ClN3O3/c12-11-13-5-8(10(17)18)9(15-11)14-6-1-3-7(16)4-2-6/h5-6H,1-4H2,(H,17,18)(H,13,14,15)

InChI-Schlüssel

DCFSBLGMNXPKLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)CCC1NC2=NC(=NC=C2C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.